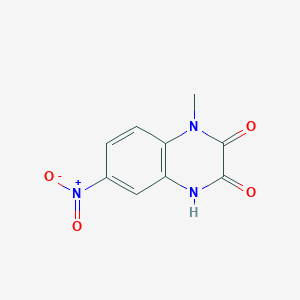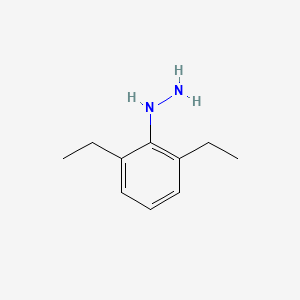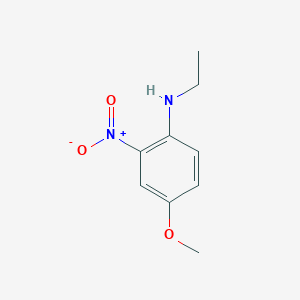
Benzothiazol-2-yl-butyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazol-2-yl-butyl-amine is a compound that is part of a broader class of benzothiazoles, which have been extensively studied due to their diverse pharmacological activities, including antitumor properties. The structure of benzothiazoles typically consists of a benzene ring fused to a thiazole, a sulfur-containing five-membered heterocycle. The presence of an amine group in these compounds often allows for further chemical modifications, making them versatile intermediates in medicinal chemistry.
Synthesis Analysis
The synthesis of benzothiazol-2-yl derivatives has been explored through various methods. A solvent-free and catalyst-free synthesis of benzothiazoles has been developed using 2-chloronitrobenzene, elemental sulfur, and aliphatic amine, which provides a novel and environmentally friendly approach to these compounds . Additionally, the synthesis of benzothiazol-2-yl-(4-chloro-benzylidene)-amine involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde, indicating the versatility of 2-aminobenzothiazole as a starting material for further chemical transformations .
Molecular Structure Analysis
The molecular structure of benzothiazol-2-yl derivatives has been characterized using various spectroscopic techniques. For instance, the structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined through crystallography, revealing a planar benzothiazol ring with a dihedral angle of 6.37(8)° with the imidazol ring . This planarity is a common feature in benzothiazoles and is crucial for their interaction with biological targets.
Chemical Reactions Analysis
Benzothiazol-2-yl derivatives undergo various chemical reactions, including acetylation and oxidation, which can significantly affect their biological activity. For example, N-acyl derivatives of arylamines have been synthesized, and studies confirm that N-acetylation and oxidation are the main metabolic transformations of these compounds . The nature of the substituent on the benzothiazole ring dictates the predominant metabolic process, which in turn influences the antitumor activity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazol-2-yl derivatives are crucial for their pharmaceutical applications. Water solubility and stability are important for drug formulation and bioavailability. A series of water-soluble prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address these issues, exhibiting good water solubility and stability at ambient temperature . These prodrugs degrade to the free base in vivo, making them suitable for parenteral administration .
Relevant Case Studies
The antitumor activity of benzothiazol-2-yl derivatives has been the subject of several case studies. The lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been selected for phase 1 clinical evaluation due to its promising pharmaceutical properties . Additionally, the antitumor activities of various benzothiazol-2-yl derivatives have been evaluated against different cancer cell lines, with some compounds showing selective activity and others retaining their activity even after metabolic transformations .
Scientific Research Applications
Antitumor Properties
Benzothiazol-2-yl-butyl-amine derivatives exhibit potent antitumor properties. They are metabolized by cytochrome P 450 1A1 into active and inactive metabolites. Water-soluble prodrugs of these compounds have been developed to overcome drug lipophilicity limitations, showing significant in vitro and in vivo antitumor activity (Bradshaw et al., 2002).
Antimicrobial and Corrosion Inhibition
This compound derivatives have been synthesized for antimicrobial applications and as corrosion inhibitors. These compounds exhibit substantial bioactivities and can protect mild steel against corrosion in acidic environments (Nayak & Bhat, 2023).
Synthesis and Characterization of Metal Complexes
Metal complexes with Benzothiazol-2-yl-(4-chloro-benzylidene)-amine have been synthesized and characterized. These complexes, involving metals like Co(II), Ni(II), Cu(II), and Zn(II), are proposed to have an octahedral structure (Alkuubaisi et al., 2016).
Enhanced Corrosion Resistance
This compound derivatives enhance the corrosion resistance of mild steel in acidic solutions. The adsorption of these compounds on metal surfaces and their protective efficiency have been studied through experimental methods and theoretical calculations (Salarvand et al., 2017).
Antibacterial and Anthelmintic Activities
Some derivatives have shown notable antibacterial, antifungal, and anthelmintic activities against various pathogens and earthworm species, indicating their potential in developing new therapeutic agents (Amnerkar et al., 2015).
Applications in Chemical Synthesis
This compound derivatives are used in the synthesis of various biologically active compounds, highlighting their importance in medicinal chemistry and drug development (Ma et al., 2011).
Mechanism of Action
Target of Action
Benzothiazol-2-yl-butyl-amine derivatives have been found to target a variety of enzymes and proteins. For instance, they have been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and signal transduction .
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell . For example, the inhibition of DNA gyrase prevents DNA replication, leading to cell death .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it inhibits the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis . It also disrupts the mitochondrial apoptotic pathway by inhibiting BCL-2, a key regulator of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, when it inhibits BCL-2, it can induce apoptosis in cancer cells . When it disrupts the synthesis of mycolic acid, it can inhibit the growth of Mycobacterium tuberculosis .
Safety and Hazards
Future Directions
Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
properties
IUPAC Name |
N-butyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYZFOJJXHSDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397119 |
Source


|
| Record name | Benzothiazol-2-yl-butyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24622-31-9 |
Source


|
| Record name | Benzothiazol-2-yl-butyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

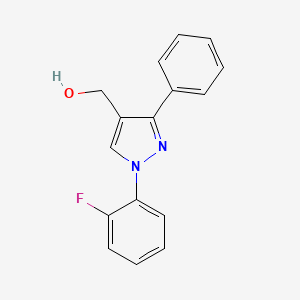
![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

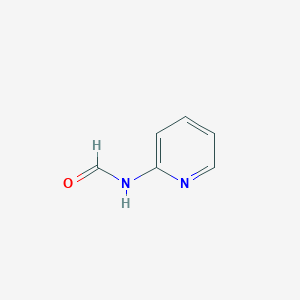
![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)
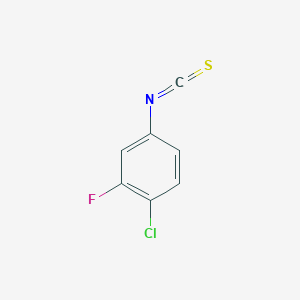

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
